2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine

Description

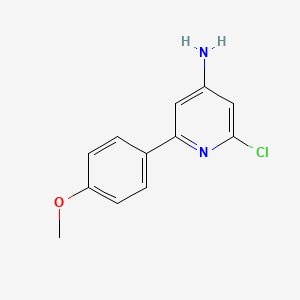

2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine (CAS: 1785272-27-6) is a substituted pyridine derivative with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.69 g/mol . The compound features a pyridine core substituted with a chlorine atom at position 2, a 4-methoxyphenyl group at position 6, and an amine group at position 4 (Figure 1). This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-chloro-6-(4-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-10-4-2-8(3-5-10)11-6-9(14)7-12(13)15-11/h2-7H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOFQHSBKYARPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 6-position. Its molecular formula is , with a molecular weight of approximately 234.68 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Chemistry

In synthetic organic chemistry, 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine serves as a building block for synthesizing more complex organic molecules. It is often utilized in reactions such as:

- Suzuki–Miyaura Coupling : This method is commonly employed for forming carbon-carbon bonds, making it vital for constructing various derivatives.

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, allowing for the creation of diverse pyridine derivatives.

Biology

The compound has attracted attention for its potential biological activities :

- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer). For instance, it demonstrated a GI50 value of 0.20 μM against A549 cells, indicating potent inhibition of cancer cell growth through mechanisms such as tubulin polymerization inhibition.

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.20 | Inhibition of tubulin polymerization |

| This compound | DU145 | 0.26 | Inhibition of colchicine binding |

- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, its Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate its potential as an antimicrobial agent, particularly against resistant strains .

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . Its interactions with specific molecular targets suggest that it could modulate various biological pathways, making it a candidate for drug development in treating cancers and infections.

Structure–Activity Relationship (SAR)

Studies investigating the structure–activity relationship have provided insights into how modifications to the compound affect its biological activity:

Key Findings from SAR Studies

- Substituent Effects : Electron-donating groups like methoxy enhance anticancer activity.

- Positioning : The position of substituents on the pyridine ring significantly influences potency.

Case Study: Cytotoxicity in Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against human tumor cell lines. Results indicated significant antiproliferative activity, reinforcing its potential as an anticancer agent.

Case Study: Antimicrobial Testing

In vitro testing demonstrated that this compound exhibits considerable antibacterial activity across multiple bacterial strains, suggesting its applicability in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related pyridine and pyrimidine derivatives to assess the impact of substituents on properties such as melting point, solubility, and reactivity.

Table 1: Key Properties of 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine and Analogues

Substituent Impact on Physical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound is electron-donating, enhancing lipophilicity compared to halogenated analogues (e.g., 7-(4-chlorophenyl)furothienopyridin-4-amine (6d), MP: 224–226°C). Electron-withdrawing substituents like Cl or Br increase melting points due to stronger intermolecular interactions . In pyrimidine derivatives, methoxy groups reduce thermal stability compared to chloro substituents. For example, 4,6-dichloro-5-methoxypyrimidine forms stable crystals via Cl···N interactions, whereas methoxy-substituted analogues rely on weaker van der Waals forces .

Biological Activity

2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties, while also presenting relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a methoxyphenyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and related compounds.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against several human tumor cell lines (A549, KB, DU145). The results indicated that this compound exhibited significant antiproliferative activity.

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.20 | Inhibition of tubulin polymerization |

| This compound | DU145 | 0.26 | Inhibition of colchicine binding |

The GI50 values suggest that this compound is a potent inhibitor of cancer cell growth, comparable to established chemotherapeutic agents .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. A study assessed its efficacy against various bacterial strains.

In Vitro Antimicrobial Testing

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

- Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule formation essential for cell division.

- Enzyme Inhibition : It may also inhibit enzymes involved in cancer cell proliferation and survival pathways.

Structure–Activity Relationship (SAR)

Several studies have focused on the structure–activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups like methoxy enhances anticancer activity.

- Positioning : The position of substituents on the pyridine ring significantly influences potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.